molecular formula C6H9ClN2O B581536 3-Amino-6-methylpyridin-2-ol hydrochloride CAS No. 1257665-17-0

3-Amino-6-methylpyridin-2-ol hydrochloride

Cat. No.: B581536
CAS No.: 1257665-17-0
M. Wt: 160.601
InChI Key: WGNMFOVYPHDJJC-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride typically involves the reaction of 3-Amino-6-methylpyridin-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows: [ \text{3-Amino-6-methylpyridin-2-ol} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-6-methylpyridin-2-ol hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

Chemistry: 3-Amino-6-methylpyridin-2-ol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to create novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyridin-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 3-Amino-6-chloro-2-methylpyridine
  • 3-Amino-2-hydroxy-6-methylpyridine
  • 3-Amino-6-methylpyridin-2-one

Comparison: 3-Amino-6-methylpyridin-2-ol hydrochloride is unique due to its specific functional groups and their arrangement on the pyridine ring. This uniqueness influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in chemical reactions and distinct biological effects, making it valuable for specific applications.

Properties

IUPAC Name

3-amino-6-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNMFOVYPHDJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682472
Record name 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-17-0
Record name 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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